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Compound of Interest

Compound Name: 6-Benzyloxyindole

Cat. No.: B015660 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the gram-scale synthesis of 6-
Benzyloxyindole, a crucial building block in the development of various pharmaceutical agents

and biologically active compounds. The protocol is based on the robust and scalable

Leimgruber-Batcho indole synthesis.

Introduction
6-Benzyloxyindole serves as a versatile intermediate in medicinal chemistry and drug

discovery.[1] Its indole core, protected at the 6-position with a benzyl group, allows for further

functionalization at other positions of the indole ring. This makes it a valuable precursor for the

synthesis of complex molecules, including potential inhibitors of protein kinase C (PKC) and

hepatitis C virus (HCV).[2] The following protocol details a reliable method for the synthesis of

6-Benzyloxyindole on a gram scale, ensuring high purity and yield suitable for research and

development purposes.

Overall Reaction Scheme
The synthesis of 6-benzyloxyindole is achieved via a two-step process starting from 4-methyl-

3-nitrophenol. The first step involves the benzylation of the phenolic hydroxyl group to yield 4-

benzyloxy-2-nitrotoluene. The second step is a Leimgruber-Batcho indole synthesis, where the

nitrotoluene is first condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and
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pyrrolidine to form an intermediate enamine, which is then reductively cyclized to afford the

final product, 6-benzyloxyindole.

Experimental Protocols
Part A: Synthesis of 4-Benzyloxy-2-nitrotoluene
This procedure is adapted from the synthesis of the isomeric 6-benzyloxy-2-nitrotoluene.[3]

Materials and Equipment:

Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and

nitrogen inlet

Heating mantle

Separatory funnel

Rotary evaporator

4-Methyl-3-nitrophenol

Benzyl chloride

Anhydrous potassium carbonate (K₂CO₃)

Dimethylformamide (DMF)

1 N Sodium hydroxide (NaOH)

Diethyl ether

Anhydrous sodium sulfate (Na₂SO₄)

Methanol

Procedure:
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To a stirred mixture of 4-methyl-3-nitrophenol (e.g., 153.1 g, 1.0 mol), benzyl chloride (e.g.,

139.3 g, 1.1 mol), and anhydrous potassium carbonate (e.g., 138.2 g, 1.0 mol) in a three-

necked round-bottom flask, add dimethylformamide (e.g., 1000 mL).

Heat the mixture at 90°C for 3 hours under a nitrogen atmosphere.

Remove most of the DMF using a rotary evaporator.

Pour the oily residue into 1 N sodium hydroxide (500 mL) and extract with diethyl ether (3 x

1000 mL).

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the

solvent to yield a yellowish solid.

Recrystallize the crude product from methanol to afford pure 4-benzyloxy-2-nitrotoluene.

Part B: Synthesis of 6-Benzyloxyindole
This procedure follows the Leimgruber-Batcho indole synthesis methodology.[4][5]

Materials and Equipment:

Three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen

inlet

Heating mantle

Rotary evaporator

Filtration apparatus

4-Benzyloxy-2-nitrotoluene

Dimethylformamide (DMF)

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

Pyrrolidine
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Methylene chloride

Methanol

Tetrahydrofuran (THF)

Raney nickel (50% slurry in water)

Hydrazine hydrate (85% solution)

Toluene

Cyclohexane

Silica gel for column chromatography

Procedure:

In a round-bottom flask, dissolve 4-benzyloxy-2-nitrotoluene (e.g., 121.6 g, 0.5 mol) in DMF

(e.g., 300 mL).

To this solution, add N,N-dimethylformamide dimethyl acetal (e.g., 71.5 g, 0.6 mol) and

pyrrolidine (e.g., 42.7 g, 0.6 mol).

Heat the solution at reflux (approximately 110°C) for 3 hours under a nitrogen atmosphere.

After cooling to room temperature, remove the volatile components on a rotary evaporator.

Dissolve the resulting red residue in a mixture of methylene chloride (e.g., 150 mL) and

methanol (e.g., 1200 mL).

Concentrate the solution to a volume of about 1000 mL and then cool to 5°C to crystallize the

intermediate enamine. Isolate the red crystals by filtration.

To a stirred solution of the intermediate enamine (e.g., 100 g, 0.31 mol) in THF (e.g., 600

mL) and methanol (e.g., 600 mL) at 30°C under a nitrogen atmosphere, cautiously add

Raney nickel (e.g., 6 mL of a 50% slurry).
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Add 85% hydrazine hydrate (e.g., 27.5 mL, 0.47 mol) dropwise. Vigorous gas evolution will

be observed, and the temperature may rise. Maintain the temperature between 45-50°C

using a water bath.

After the initial gas evolution subsides (approximately 30 minutes), add another portion of

85% hydrazine hydrate (e.g., 27.5 mL). Repeat this addition once more after another hour.

Maintain the reaction mixture at 45-50°C for 2 hours after the final addition of hydrazine

hydrate.

Cool the mixture and filter it through a pad of Celite to remove the Raney nickel catalyst.

Evaporate the filtrate to dryness. Dry the residue by azeotropic distillation with toluene.

Dissolve the reddish residue in a minimal amount of toluene-cyclohexane (1:1) and purify by

column chromatography on silica gel, eluting with a toluene-cyclohexane gradient.

Combine the fractions containing the product and evaporate the solvent.

Recrystallize the resulting solid from a mixture of toluene and cyclohexane to obtain 6-
benzyloxyindole as white crystals.

Data Presentation
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Parameter Value

Starting Material 4-Methyl-3-nitrophenol

Intermediate 4-Benzyloxy-2-nitrotoluene

Final Product 6-Benzyloxyindole

Molecular Formula C₁₅H₁₃NO

Molecular Weight 223.27 g/mol [2][5]

Appearance Yellow to brown crystalline powder[2]

Melting Point Not specified in search results

Purity (Typical) ≥98% (HPLC)

Storage Temperature 2-8°C[2]

Characterization Data
The synthesized 6-benzyloxyindole can be characterized by standard analytical techniques.

¹H NMR: The proton NMR spectrum should be consistent with the structure of 6-
benzyloxyindole.[6]

¹³C NMR: The carbon NMR spectrum will further confirm the structure.

Mass Spectrometry: To confirm the molecular weight of the compound.

IR Spectroscopy: To identify the characteristic functional groups present in the molecule.

Experimental Workflow and Logic
The following diagram illustrates the key stages of the gram-scale synthesis of 6-
benzyloxyindole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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